1-BROM-3,4-DIFLUORBENZOL-D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-3,4-difluorobenzene, also known as 4-Bromo-1,2-difluorobenzene, is a clear colorless to pale yellow liquid . It has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine and as intermediates of liquid crystals .

Synthesis Analysis

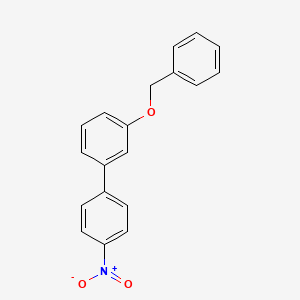

The synthesis of 1-Bromo-3,4-difluorobenzene involves a regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol . The synthesis can also be achieved from 1,2-Difluorobenzene .Molecular Structure Analysis

The molecular formula of 1-Bromo-3,4-difluorobenzene is C6H3BrF2 . Its molecular weight is 192.99 . The IUPAC Standard InChI is InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-3,4-difluorobenzene are primarily nucleophilic aromatic substitution reactions. For instance, it reacts with benzyl alcohol in a regioselective manner .Physical and Chemical Properties Analysis

1-Bromo-3,4-difluorobenzene has a melting point of -4 °C and a boiling point of 150-151 °C (lit.) . Its density is 1.707 g/mL at 25 °C (lit.) and has a refractive index n 20/D 1.505 (lit.) . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

Chemische Struktur und Eigenschaften

“1-Brom-3,4-difluorbenzol-D3” hat die Summenformel C6H3BrF2 und ein Molekulargewicht von 192,99 g/mol . Es ist auch bekannt als 4-Brom-1,2-difluorbenzol . Die Verbindung ist eine farblose bis gelbe Flüssigkeit mit einem Siedepunkt zwischen 150 °C und 151 °C . Es ist unlöslich in Wasser .

Laborchemikalie

Diese Verbindung wird als Laborchemikalie verwendet . Sie ist in Forschungs- und Entwicklungslaboren wichtig für die Synthese anderer Verbindungen und für verschiedene chemische Reaktionen.

Synthese anderer Verbindungen

“this compound” wird bei der Synthese anderer Verbindungen verwendet. Zum Beispiel wird es bei der Synthese von 4-Brom-2,6-difluorbenzoesäure verwendet .

Verwendung in Lebensmitteln, Arzneimitteln, Pestiziden oder Biozidprodukten

Diese Verbindung wird auch bei der Herstellung von Lebensmitteln, Arzneimitteln, Pestiziden oder Biozidprodukten verwendet . Die genauen Anwendungen in diesen Bereichen sind jedoch in den verfügbaren Ressourcen nicht angegeben.

Sicherheit und Handhabung

Die Verbindung ist eine brennbare Flüssigkeit und ein Dampf, der Haut-, Augen- und Atemwegsreizungen verursachen kann . Daher ist es wichtig, sie mit Vorsicht zu handhaben, wobei Schutzhandschuhe, Schutzkleidung und Augen-/Gesichtsschutz verwendet werden

Safety and Hazards

1-Bromo-3,4-difluorobenzene is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Wirkmechanismus

Target of Action

1-Bromo-3,4-Difluorobenzene-D3 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium incorporation into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Biochemical Pathways

Deuterium-labeled compounds are often used as tracers in drug development processes, which implies they may be involved in various biochemical pathways .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

As a deuterium-labeled compound, it’s often used as a tracer in drug development processes .

Action Environment

It’s known that the compound is stable under room temperature conditions .

Biochemische Analyse

Biochemical Properties

1-BROMO-3,4-DIFLUOROBENZENE-D3 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, facilitating the understanding of enzyme kinetics and protein-ligand interactions. For instance, it has been used to investigate regioselective nucleophilic aromatic substitution reactions . The interactions of 1-BROMO-3,4-DIFLUOROBENZENE-D3 with biomolecules are crucial for elucidating the mechanisms of enzyme catalysis and protein function.

Cellular Effects

1-BROMO-3,4-DIFLUOROBENZENE-D3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is observed through changes in metabolic flux and the modulation of signaling pathways. Studies have shown that 1-BROMO-3,4-DIFLUOROBENZENE-D3 can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 1-BROMO-3,4-DIFLUOROBENZENE-D3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s deuterium labeling allows for detailed analysis of its binding sites and interactions with enzymes and proteins. This information is critical for understanding how 1-BROMO-3,4-DIFLUOROBENZENE-D3 exerts its effects at the molecular level . The compound’s ability to inhibit or activate specific enzymes can lead to significant changes in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-BROMO-3,4-DIFLUOROBENZENE-D3 can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 1-BROMO-3,4-DIFLUOROBENZENE-D3 can have sustained effects on cellular function, with potential implications for its use in therapeutic applications . Understanding the temporal effects of this compound is crucial for optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of 1-BROMO-3,4-DIFLUOROBENZENE-D3 vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . Additionally, high doses of 1-BROMO-3,4-DIFLUOROBENZENE-D3 can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

1-BROMO-3,4-DIFLUOROBENZENE-D3 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its role in biochemical processes. Understanding the metabolic pathways of 1-BROMO-3,4-DIFLUOROBENZENE-D3 is essential for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-BROMO-3,4-DIFLUOROBENZENE-D3 within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The study of 1-BROMO-3,4-DIFLUOROBENZENE-D3’s transport and distribution is crucial for understanding its pharmacokinetics and optimizing its use in research and therapeutic applications.

Subcellular Localization

1-BROMO-3,4-DIFLUOROBENZENE-D3 exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 1-BROMO-3,4-DIFLUOROBENZENE-D3 is essential for elucidating its mechanism of action and optimizing its use in biochemical and pharmacological studies.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-BROMO-3,4-DIFLUOROBENZENE-D3 can be achieved through a substitution reaction of 1,3,4-trifluorobenzene-D3 with bromine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "1,3,4-trifluorobenzene-D3", "Bromine", "Lewis acid catalyst (such as aluminum bromide or iron(III) bromide)" ], "Reaction": [ "Add 1,3,4-trifluorobenzene-D3 to a reaction flask", "Add bromine dropwise to the reaction flask with constant stirring", "Add a Lewis acid catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the product with an organic solvent", "Purify the product using column chromatography or recrystallization", "Characterize the product using NMR spectroscopy, mass spectrometry, and other analytical techniques" ] } | |

CAS-Nummer |

1219799-14-0 |

Molekularformel |

C6H3BrF2 |

Molekulargewicht |

196.009 |

IUPAC-Name |

1-bromo-2,3,6-trideuterio-4,5-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |

InChI-Schlüssel |

YMQPKONILWWJQG-CBYSEHNBSA-N |

SMILES |

C1=CC(=C(C=C1Br)F)F |

Synonyme |

1-BROMO-3,4-DIFLUOROBENZENE-D3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)